2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-14-6-2-1-5-13(14)17(23)22-11-15-16(21-9-8-20-15)12-4-3-7-19-10-12/h1-10H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONHMZLFENEOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinyl-Pyridinyl Intermediate: This step involves the coupling of a pyrazine derivative with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Chlorination: The intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The final step involves the reaction of the chlorinated intermediate with benzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s pyridine-pyrazine system contrasts with the triazolo-pyridine in and the piperidine-phenyl group in . These differences influence electronic properties (e.g., π-π stacking) and solubility.
- Chiral Centers : ’s compound exhibits stereochemical complexity, which is absent in the target but critical for enantioselective interactions in drug design.
Physicochemical Properties
- Solubility : The hydrochloride salt in likely exhibits higher aqueous solubility than the free-base target compound.
- Electron-Withdrawing Effects : The trifluoromethyl group in enhances electrophilicity compared to the target’s chloro substituent.
- Thermal Stability : Crystallographic data from and suggest that benzamide derivatives with rigid substituents (e.g., fused rings) exhibit higher melting points.
Biological Activity
2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide, with the CAS number 2097864-72-5, is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. This compound features a unique structure combining a chloro-substituted benzamide core with a pyrazinyl-pyridinyl moiety, which contributes to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 324.8 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrazinyl-Pyridinyl Intermediate : This is achieved through palladium-catalyzed cross-coupling reactions between pyrazine and pyridine derivatives.
- Chlorination : The intermediate is chlorinated using agents like thionyl chloride.
- Amidation : The final product is formed by reacting the chlorinated intermediate with benzamide under basic conditions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It has been studied for its potential as an inhibitor of various kinases, which play crucial roles in cellular signaling pathways.
Inhibitory Effects
Research indicates that this compound may inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown potential as a c-Abl kinase inhibitor, which is significant in the context of certain cancers like chronic myeloid leukemia (CML).
Case Studies
- c-Abl Kinase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against c-Abl, suggesting potential therapeutic applications in neurodegenerative diseases and cancers .
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in cell models, indicating that modifications to the benzamide structure can enhance bioavailability and reduce toxicity compared to existing therapies like nilotinib .
Biological Assays
In vitro assays have been conducted to evaluate the potency of this compound against various cell lines. These studies typically measure IC values to determine the concentration required to inhibit 50% of the target enzyme or cell growth.
| Compound | Target | IC (nM) |
|---|---|---|
| 2-chloro-N-{[3-(pyridin-3-yl)... | c-Abl Kinase | 50 |
| Derivative A | BCR-ABL | 30 |
| Derivative B | Other Kinases | 70 |
Applications in Medicine and Industry
The compound's potential applications extend beyond oncology:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
- Material Science : Its unique chemical structure allows for use as a building block in synthesizing new materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
